molecular formula C10H20O3 B3054988 3-Hydroxy-8-methylnonanoic acid CAS No. 62675-78-9

3-Hydroxy-8-methylnonanoic acid

Cat. No. B3054988
CAS RN: 62675-78-9
M. Wt: 188.26 g/mol
InChI Key: UXJJZNZXKAPKLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-8-methylnonanoic acid is a chemical compound with the molecular formula C10H20O3 . It’s a type of hydroxy acid, which are acids that contain a hydroxy group .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-8-methylnonanoic acid consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Environmental Marker for Endotoxin Detection

3-Hydroxy acids, including 3-Hydroxy-8-methylnonanoic acid, are part of the lipid A component of lipopolysaccharides and can serve as chemical markers of endotoxin. The quantitative profiling of 3-hydroxy fatty acids in environmental and occupational samples is possible with a method based on HPLC-MS/MS, which involves hydrolysis and solid-phase extraction. This approach estimates the total amount of endotoxin present in a sample, unlike the commonly used Limulus amebocyte lysate (LAL) assay which only detects the water-soluble fraction of endotoxin (Uhlig et al., 2016).

Precursor for Key Compounds

3-Hydroxypropionic acid, a structurally similar compound, serves as a precursor for several important compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, and others. It is commercially valuable and can be produced through various metabolic pathways by microorganisms. Metabolic engineering and genetically engineered microorganisms are widely used for its production (Vidra & Németh, 2017).

Cytotoxic Activity in Cancer Cells

Chiral derivatives of ricinoleic and 3-hydroxynonanoic acids exhibit cytotoxic effects against cancer cells. Specifically, hydroxamic acid derived from 3-hydroxynonanoic acid showed a significant cytotoxic effect against HeLa cells. This suggests potential applications in cancer treatment or research (Matysiak et al., 2019).

Bioelectrochemical System for Chemical Production

The bioconversion of glycerol to 3-Hydroxypropionic acid in a bioelectrochemical system using recombinant Klebsiella pneumoniae shows the potential for sustainable chemical production. This system involves the application of electrical potential to enhance the production of 3-Hydroxypropionic acid, an important platform chemical (Kim et al., 2017).

Gene Expression Control in Microorganisms

A 3-Hydroxypropionic acid-inducible system from Pseudomonas putida can control gene expression in E. coli and Cupriavidus necator. This system is highly inducible and orthogonal, providing a tool for synthetic biology and biotechnology applications (Hanko et al., 2017).

Photosynthetic Production from CO2

Cyanobacteria engineered to produce 3-Hydroxypropionic acid directly from CO2 demonstrates the feasibility of photosynthetic production of hydroxy acids from sunlight and CO2. This sustainable approach could be significant for reducing reliance on fossil resources (Wang et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for 3-Hydroxy-8-methylnonanoic acid is not available. Therefore, the specific hazards associated with this compound are unknown. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

3-hydroxy-8-methylnonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-8(2)5-3-4-6-9(11)7-10(12)13/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJZNZXKAPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625870
Record name 3-Hydroxy-8-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-8-methylnonanoic acid

CAS RN

62675-78-9
Record name 3-Hydroxy-8-methylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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